molecular formula C21H16N2O2S B11667434 (5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one

(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B11667434
M. Wt: 360.4 g/mol
InChI Key: JWNWKUOXSQLIFQ-CPNJWEJPSA-N
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Description

(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a naphthalene moiety, and a phenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-methoxynaphthalene-1-carbaldehyde with 2-phenylamino-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, similar thiazole derivatives are often synthesized using scalable processes that involve continuous flow reactors. These methods ensure consistent product quality and yield, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one stands out due to its unique combination of a thiazole ring, a naphthalene moiety, and a phenylamino group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16N2O2S/c1-25-18-12-11-14-7-5-6-10-16(14)17(18)13-19-20(24)23-21(26-19)22-15-8-3-2-4-9-15/h2-13H,1H3,(H,22,23,24)/b19-13+

InChI Key

JWNWKUOXSQLIFQ-CPNJWEJPSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)NC(=NC4=CC=CC=C4)S3

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=NC4=CC=CC=C4)S3

Origin of Product

United States

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